molecular formula C18H20N2O5 B5731984 N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide

N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide

Cat. No.: B5731984
M. Wt: 344.4 g/mol
InChI Key: OXQLHGPUCTVJBA-UHFFFAOYSA-N
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Description

N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of ethyl and methoxy groups. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The process may involve multiple steps, including nitration, alkylation, and methoxylation, each requiring specific conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its potential therapeutic effects and use in drug development.

    Industry: Utilizing its unique properties in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group may play a crucial role in its reactivity, while the methoxy and ethyl groups can influence its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide include other nitrobenzamides with different substituents, such as:

  • N-methyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide
  • N-ethyl-4,5-dimethoxy-N-(2-chlorophenyl)-2-nitrobenzamide
  • N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-3-nitrobenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-4,5-dimethoxy-N-(2-methylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-5-19(14-9-7-6-8-12(14)2)18(21)13-10-16(24-3)17(25-4)11-15(13)20(22)23/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQLHGPUCTVJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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